1-O-Acetyl-6-O-isobutyrylbritannilactone
Overview
Description
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone . It can be isolated from the flowers of Inula britannica . It has shown significant cytotoxicity to tumor cells .
Molecular Structure Analysis
The molecular formula of this compound is C21H30O6 . The molecular weight is 378.46 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 503.1±50.0 °C . The predicted density is 1.12±0.1 g/cm3 .Scientific Research Applications
Anti-Inflammatory Applications
1-O-acetylbritannilactone (ABL) analogues, including compounds derived from 1-O-Acetyl-6-O-isobutyrylbritannilactone, have demonstrated significant anti-inflammatory activities. Studies on these compounds have shown notable inhibitory effects on nitric oxide production and inducible nitric oxide synthase expressions, indicating their potential as anti-inflammatory agents (Wei Xiaopeng et al., 2017).
Anti-Melanogenesis Activity
Research has identified 6-O-isobutyrylbritannilactone (IBL) as a potent inhibitor of melanin synthesis in both B16F10 melanocytes and zebrafish models. IBL exhibits dose-dependent reduction in melanin production and inhibits tyrosinase expression, highlighting its potential in anti-melanogenesis applications (Dae Kil Jang et al., 2020).
Anticancer Potential
Sesquiterpene lactones like 1-O-acetylbritannilactone, derived from Inula britannica, have been synthesized and shown to possess potent anticancer activity. These compounds induce apoptosis and cell cycle arrest in cancer cells, suggesting their utility as natural-product-based anticancer agents (Jiang-Jiang Tang et al., 2014).
Prevention of Neointimal Hyperplasia
1-O-acetylbritannilactone has been studied for its effects in reducing neointimal formation after balloon injury in rat arteries. It suppresses nuclear factor-κB activation, which is instrumental in preventing neointimal hyperplasia, a common issue following angioplasty (B. Liu et al., 2008).
Future Directions
properties
IUPAC Name |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12-,16+,18+,19+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBHYMSLBWDFRZ-ZLKDORHNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)[C@@H](C)CCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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